3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C21H18Cl2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of 2,6-dichlorobenzyl alcohol with 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one in the presence of a suitable base, such as potassium carbonate (K2CO3), in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as proteases or kinases, leading to the disruption of cellular functions.
Modulating Receptors: The compound may bind to specific receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and inhibiting survival signals.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C22H16Cl2O4 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H16Cl2O4/c1-12-20(27-11-17-18(23)4-3-5-19(17)24)9-8-15-14-7-6-13(26-2)10-16(14)22(25)28-21(12)15/h3-10H,11H2,1-2H3 |
InChI Key |
MATQTXGVSLXWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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